molecular formula C16H16FNO3 B2938134 N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide CAS No. 1105227-83-5

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide

Cat. No.: B2938134
CAS No.: 1105227-83-5
M. Wt: 289.306
InChI Key: KAENQQBXAKCJAP-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide (CAS 1203009-15-7) is a synthetic benzamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C16H16FNO2 and a molecular weight of 273.30, features a distinct molecular architecture combining fluorophenoxy and methoxybenzamide moieties. While specific pharmacological data requires confirmation through experimental studies, compounds within this structural class have demonstrated research utility as selective agonists for dopamine receptors, particularly the D3 subtype . The presence of the 4-fluorophenoxyethyl chain is a notable structural feature seen in research compounds targeting neurological pathways. Researchers are investigating similar benzamide derivatives for their potential in studying neuroprotective mechanisms . The structural characteristics of this molecule suggest potential research applications in exploring G protein-coupled receptor signaling pathways and neuronal protection mechanisms. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive product documentation including handling and storage specifications is available to support research activities. Researchers working in drug discovery and neuropharmacology may find this compound particularly valuable for probing receptor selectivity and developing novel research tools for neurological disorders.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-15-4-2-3-12(11-15)16(19)18-9-10-21-14-7-5-13(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAENQQBXAKCJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its role as a building block in complex molecule synthesis, potential biological activities, therapeutic effects, and utilization in new material development highlight its versatility.

Scientific Research Applications

Chemistry
this compound serves as a fundamental building block in the synthesis of more complex molecules. A common method for synthesizing this compound involves the Suzuki-Miyaura coupling reaction, widely used for forming carbon-carbon bonds. This reaction couples an aryl halide with an organoboron compound using a palladium catalyst.

Biology
This compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding. Equilibrative nucleoside transporters (ENTs) are vital in nucleotide synthesis, adenosine function regulation, and chemotherapy . Research has demonstrated that FPMINT, a novel ENT inhibitor, is more selective to ENT2 than ENT1 .

Medicine
this compound is explored for potential therapeutic effects, such as anticonvulsant or anti-inflammatory properties.

Industry
The compound is utilized in developing new materials and chemical processes. Industrial production may involve similar synthetic routes but on a larger scale, using continuous flow reactors and automated systems to enhance efficiency and yield. Optimizing reaction conditions like temperature, pressure, and solvent choice can further improve synthesis scalability.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: The amide group can be reduced to form an amine using reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4.
  • Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles like amines or thiols under basic conditions, leading to the formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Dopamine D4 Receptor Ligands

Compounds targeting dopamine D4 receptors share a benzamide core with substitutions critical for receptor affinity and selectivity. Key analogues include:

  • N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Structural Differences: Features a piperazine ring with a 4-chlorophenyl group instead of the 4-fluorophenoxy ethyl chain. Pharmacological Profile: Exhibits nanomolar affinity for D4 receptors (>100-fold selectivity over D2, D3, serotonin, and sigma receptors) and optimal logP (2.37–2.55) for brain penetration . Imaging Applications: Radiolabeled versions (e.g., carbon-11) enable positron emission tomography (PET) imaging of D4-rich tissues like the retina .
  • N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) Modifications: Incorporates a 3-cyanopyridinyl group on the piperazine ring. Outcome: Retains D4 affinity while improving selectivity and radiolabeling efficiency .

Comparison with Target Compound: The 4-fluorophenoxy ethyl chain in N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide may alter receptor interaction compared to piperazine-based analogues. Piperazinyl groups enhance D4 selectivity, whereas the fluorophenoxy moiety could influence lipophilicity or off-target binding.

Sigma Receptor Ligands

  • N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-(123)I-MBA)
    • Structure : 4-methoxybenzamide with a piperidinylethyl chain.
    • Application : Used in scintigraphy to visualize sigma receptor-overexpressing breast tumors (tumor-to-background ratio = 2.04) .
    • Key Difference : The 3-methoxy group in the target compound vs. 4-methoxy in P-(123)I-MBA may shift receptor preference (sigma vs. D4).

Miscellaneous Benzamide Analogues

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
    • Application : Fluorescent properties for Pb²⁺ detection, influenced by pH and substituent positioning .
  • Pesticidal Benzamides (e.g., Mepronil)
    • Structure-Activity : Substituents like 2-methyl or 3-trifluoromethyl confer antifungal activity .

Data Tables

Table 1: Pharmacological Comparison of Key Benzamide Analogues

Compound Target Receptor Affinity (nM) Selectivity (vs. Other Receptors) logP Application
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide D4 <10 >100-fold (D2, D3, 5-HT, sigma) 2.37 PET imaging, CNS studies
P-(123)I-MBA Sigma 1–10 Not reported ~3.0 Breast cancer imaging
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide N/A N/A N/A N/A Fluorescent metal sensing

Table 2: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
This compound C₁₆H₁₅FNO₃ 288.3 3-methoxy, 4-fluorophenoxy ethyl
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide C₂₀H₂₄ClN₃O₂ 374.9 3-methoxy, 4-chlorophenylpiperazine
P-(123)I-MBA C₁₅H₂₀IN₃O₂ 417.2 4-methoxy, piperidinylethyl, iodine

Key Findings and Implications

Receptor Selectivity: The 3-methoxybenzamide scaffold is critical for D4 receptor binding. Piperazine or phenoxyethyl substitutions dictate selectivity; fluorinated groups may enhance metabolic stability .

Imaging vs. Therapy: Radiolabeled analogues (e.g., carbon-11) are valuable for diagnostic imaging, while non-radiolabeled variants with optimized logP are candidates for CNS therapeutics .

Structural Flexibility: Minor modifications (e.g., chloro to fluoro, piperazine to phenoxyethyl) significantly alter pharmacological profiles, emphasizing the need for targeted SAR studies .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorophenyl group that enhances its lipophilicity, which is critical for biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

Property Description
Molecular Formula C13_{13}H14_{14}FNO3_{3}
Molecular Weight 251.25 g/mol
Solubility Soluble in organic solvents; limited in water

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Pathway Interference : The compound can disrupt metabolic or signaling pathways, leading to altered cellular responses.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation through modulation of inflammatory mediators.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.

Case Studies

  • Antimicrobial Studies : In vitro tests demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging between 10-50 µg/mL.
  • Anti-inflammatory Assays : In a model of acute inflammation, the compound reduced edema formation in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Lines : In studies involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC50_{50} values in the micromolar range, suggesting significant antitumor activity.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

Compound Name Biological Activity Notes
N-(2-(1H-imidazol-2-yl)ethyl)-3-methoxybenzamideDifferent enzyme inhibition profileLacks fluorophenyl group
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamideSimilar structure but varied potencyChlorine substitution affects reactivity

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide, and how can reaction conditions be standardized?

The compound can be synthesized via carbodiimide-mediated amide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid moiety. For example, coupling 3-methoxybenzoic acid with 2-(4-fluorophenoxy)ethylamine under anhydrous conditions at low temperatures (-50°C) minimizes side reactions. Purification involves column chromatography and verification via IR, ¹H-NMR, and elemental analysis .

Q. How can fluorescence properties of this benzamide derivative be optimized for analytical applications?

Fluorescence intensity is maximized at pH 5 and 25°C in polar aprotic solvents (e.g., DMSO). Stability studies show fluorescence remains constant over time, with a detection limit (LOD) of 0.269 mg/L and quantification limit (LOQ) of 0.898 mg/L. Binding constants should be determined via Stern-Volmer plots under controlled pH and temperature .

Q. What spectroscopic techniques are critical for characterizing this compound?

Use IR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and ¹H-NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy/fluorophenoxy substituents. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity .

Advanced Research Questions

Q. How can structural modifications improve selectivity for dopamine D4 receptors?

Introduce substituents like 3-cyanopyridine or piperazine rings to enhance D4 affinity while reducing off-target binding (e.g., D2/D3 receptors). Radiolabeling the methoxy group with carbon-11 enables PET imaging to assess brain penetration and receptor occupancy in vivo. Compounds with logP values of 2.37–2.55 balance lipophilicity for CNS uptake and low nonspecific binding .

Q. What methodologies are used to evaluate in vivo pharmacokinetics and CNS penetration?

Intraperitoneal administration in mice followed by LC-MS/MS quantifies plasma and brain concentrations. PET imaging with [¹¹C]-labeled analogs in non-human primates tracks retinal accumulation (high D4 density) to confirm target engagement .

Q. How can computational modeling guide SAR studies for EthR inhibition (Mycobacterium tuberculosis)?

Perform molecular docking with EthR crystal structures (PDB ID: 1U9N) to prioritize substituents that disrupt DNA binding. Machine learning models (e.g., random forest) can predict binding affinity using descriptors like topological polar surface area (TPSA) and hydrogen bond donors/acceptors .

Q. What strategies resolve fluorescence quenching in cellular imaging applications?

Design terbium(III) complexes with the benzamide ligand for multiphoton excitation (800 nm) to reduce photobleaching. Validate cytoplasmic staining in human cell lines (e.g., HeLa) via confocal microscopy with ≤20 µg/L non-toxic concentrations .

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